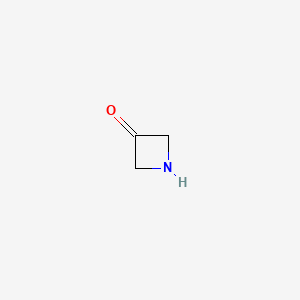

Azetidin-3-one

Descripción

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen-containing heterocycles, particularly azetidines, are crucial structural motifs in organic and medicinal chemistry. rsc.orgopenmedicinalchemistryjournal.com Their significance stems from their presence in a variety of biologically active natural products and synthetic compounds. nih.govmagtech.com.cnwikipedia.org The inherent ring strain of the azetidine (B1206935) ring, while making them more stable and easier to handle than their three-membered counterparts (aziridines), also imparts unique reactivity that can be harnessed for complex molecular synthesis. rsc.orgbritannica.com This blend of stability and reactivity makes them versatile building blocks. nih.gov Azetidine derivatives are integral to pharmaceuticals, including antibiotics and kinase inhibitors, and are used as constrained amino acids in peptidomimetics. acs.orgvulcanchem.com The development of novel synthetic methods to access functionalized azetidines is an ongoing area of focus in organic synthesis, driven by their potential to improve the pharmacokinetic properties and metabolic stability of drug candidates. springernature.comrsc.org

Azetidin-3-one: Unique Structural Features and Research Delineation from Isomeric Azetidin-2-ones (β-Lactams)

This compound is a specific class of azetidine characterized by a carbonyl group at the 3-position of the four-membered ring. This structural feature distinguishes it from the more widely known azetidin-2-ones, commonly known as β-lactams, which are the core structures of penicillin and cephalosporin (B10832234) antibiotics. britannica.com The placement of the carbonyl group in this compound significantly influences its chemical properties and reactivity. Unlike the amide functionality in β-lactams, the ketone in this compound allows for a different set of chemical transformations. Research on azetidin-3-ones is distinct from that of β-lactams, focusing on the unique synthetic utility of the C3-carbonyl group and the surrounding ring system.

Key Properties of this compound

The fundamental properties of the parent compound, this compound, are summarized in the table below. These properties can be significantly altered by the presence of substituents on the nitrogen atom or the carbon atoms of the ring.

| Property | Value |

| Molecular Formula | C₃H₅NO |

| Molecular Weight | 71.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 55436-39-0 |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

Synthesis of the this compound Core

Several synthetic strategies have been developed to construct the this compound scaffold.

Photochemical Methods: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct and atom-economical approach to synthesizing azetidines. springernature.comrsc.org While the intermolecular version has seen limited success, intramolecular variants have been effectively used to create bicyclic azetidine structures. springernature.comresearchgate.net This method leverages visible light to promote the reaction under mild conditions. springernature.com The reaction of imines and alkenes under photochemical conditions can lead to the formation of functionalized azetidines, though challenges such as competing reaction pathways exist. rsc.org

Transition-Metal-Catalyzed Cyclizations

Transition metals, particularly palladium and rhodium, have been employed to catalyze the formation of the azetidine ring. For instance, gold-catalyzed intermolecular oxidation of alkynes provides a stereoselective route to azetidin-3-ones. nih.gov Palladium-catalyzed cyclizations are also a known method for constructing the azetidine ring. magtech.com.cn

Ring Expansion/Contraction Strategies

Ring expansion of three-membered rings and ring contraction of five-membered rings are also viable methods for synthesizing azetidines. magtech.com.cn For example, rhodium-catalyzed one-carbon ring expansion of aziridines can yield highly substituted azetidines. nih.govresearchgate.netdicp.ac.cn Conversely, the ring contraction of N-sulfonylpyrrolidinones can produce α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Reactivity and Chemical Transformations

The reactivity of this compound is largely dictated by the carbonyl group and the strained ring system.

Reactions at the C3-Carbonyl Group

The ketone functionality at the C3 position is a prime site for various chemical modifications.

Reduction: The carbonyl group can be reduced to a hydroxyl group, yielding azetidin-3-ols. vulcanchem.comcymitquimica.com

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are used to convert the carbonyl group into a carbon-carbon double bond, as demonstrated in the synthesis of methyl 2-(azetidin-3-ylidene)acetates. mdpi.com

N-Functionalization

The nitrogen atom of the this compound ring can be readily functionalized, most commonly through acylation or alkylation. This allows for the introduction of a wide variety of substituents, which can modulate the compound's properties. uni-muenchen.de For example, N-substituted azetidin-3-ones can be synthesized in a one-pot reaction from primary amines. acs.org

Ring-Opening Reactions

The inherent strain of the four-membered ring makes azetidin-3-ones susceptible to ring-opening reactions under certain conditions. These reactions are often facilitated by converting the azetidine into a more reactive azetidinium ion. magtech.com.cnorganic-chemistry.org Nucleophiles can then attack one of the ring carbons, leading to the formation of linear, functionalized amines. magtech.com.cnorganic-chemistry.orgresearchgate.net The regioselectivity of the ring opening is influenced by the substituents on the ring and the nature of the nucleophile. magtech.com.cnorganic-chemistry.org

Spectroscopic Data for the this compound Core

The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | The protons on the azetidine ring typically appear as multiplets in the δ 3.0-5.0 ppm region. For example, in N-(benzyloxycarbonyl)this compound, the four protons of the ring appear as a singlet at 4.78 ppm. ichemical.com |

| ¹³C NMR | The carbonyl carbon (C3) gives a characteristic signal in the downfield region of the spectrum, often around δ 200-210 ppm. The other two ring carbons (C2 and C4) typically resonate in the δ 40-70 ppm range. chemrxiv.org |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ketone is observed in the region of 1745-1785 cm⁻¹. vulcanchem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

azetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRVSYXHPUYSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363971 | |

| Record name | Azetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54044-11-0 | |

| Record name | Azetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Azetidin 3 One Scaffold Construction

Intramolecular Cyclization Approaches to Azetidin-3-ones

Intramolecular cyclization represents a primary and effective strategy for the synthesis of the strained azetidin-3-one ring system. These methods often involve the formation of a key carbon-nitrogen bond to close the four-membered ring.

Gold-Catalyzed Oxidative Cyclization of N-Propargylsulfonamides

A flexible and stereoselective method for synthesizing chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov This approach utilizes terminal alkynes as stable and readily available precursors, avoiding the use of potentially hazardous diazo compounds. nih.gov The reaction proceeds through the generation of a reactive α-oxo gold carbene intermediate via intermolecular alkyne oxidation. nih.gov This intermediate then undergoes a facile intramolecular N-H insertion to form the desired this compound. researchgate.net

The use of tert-butanesulfinamide as a chiral auxiliary allows for the preparation of chiral N-propargylsulfonamides with high enantiomeric excess. nih.gov Subsequent oxidation and gold-catalyzed cyclization proceed without racemization, yielding chiral azetidin-3-ones. rsc.org A key advantage of this methodology is the ease of removal of the tert-butanesulfonyl protecting group under acidic conditions. nih.gov

Table 1: Gold-Catalyzed Oxidative Cyclization of N-Propargylsulfonamides

| Entry | Substrate | Catalyst | Oxidant | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl-substituted N-propargylsulfonamide | BrettPhosAuNTf₂ | N-oxide | 1-Bus-2-phenylthis compound | 82 |

| 2 | Naphthyl-substituted N-propargylsulfonamide | BrettPhosAuNTf₂ | N-oxide | 1-Bus-2-(naphthalen-2-yl)this compound | 75 |

| 3 | Cyclohexyl-substituted N-propargylsulfonamide | BrettPhosAuNTf₂ | N-oxide | 1-Bus-2-cyclohexylthis compound | 85 |

| 4 | Thienyl-substituted N-propargylsulfonamide | BrettPhosAuNTf₂ | N-oxide | 1-Bus-2-(thiophen-2-yl)this compound | 78 |

Data sourced from multiple studies. nih.govresearchgate.net

Metal-Catalyzed Decomposition of α-Amino-α′-diazo Ketones

The decomposition of α-amino-α′-diazo ketones, promoted by acid or metal catalysts, is a well-established method for this compound synthesis. nih.gov This approach, however, can be limited by competing reactions and lower yields, and the use of potentially explosive and toxic diazo compounds presents safety concerns. nih.gov

In this method, a rhodium catalyst is often employed to facilitate the carbene insertion into the N-H bond of a diazoketone derived from an amino acid, such as D-serine. acs.org The reaction typically exhibits high stereoselectivity, leading exclusively to cis-2,4-disubstituted azetidin-3-ones. acs.org This stereochemical outcome is attributed to a transition state where the bulky metal complex and the alkyl group adopt an anti relationship. acs.org

Table 2: Rhodium-Catalyzed Decomposition of α-Amino-α′-diazo Ketones

| Entry | Diazo Ketone Substituent (R) | Catalyst | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | Phenyl | Rh₂(OAc)₄ | 2-Phenylthis compound | Variable | >99:1 |

| 2 | Methyl | Rh₂(OAc)₄ | 2-Methylthis compound | Variable | >99:1 |

| 3 | Isopropyl | Rh₂(OAc)₄ | 2-Isopropylthis compound | Variable | >99:1 |

Data represents typical outcomes from this reaction type. acs.org

Nucleophilic Displacement and Amination Reactions

The intramolecular displacement of a bromide leaving group by a nitrogen nucleophile offers a direct route to the this compound core. acs.org This strategy relies on the cyclization of aminohalogenoketones. acs.org The efficiency of the ring closure can be influenced by the nature of the substituents and the reaction conditions.

A modern approach to azetidine (B1206935) synthesis involves the palladium(II)-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.org This method allows for the transformation of γ-C(sp³)–H bonds into C–N bonds, proceeding through a Pd(II)/Pd(IV) catalytic cycle to furnish azetidines. organic-chemistry.org The use of a picolinamide (B142947) (PA) protecting group on the amine substrate is often crucial for directing the C-H activation and achieving high diastereoselectivity. organic-chemistry.orgacs.org While this method has been extensively used for synthesizing various azetidines, its specific application to form azetidin-3-ones is a developing area. The reaction is tolerant of a range of functional groups and benefits from the use of relatively low catalyst loading and inexpensive reagents. organic-chemistry.orgacs.org

A notable advancement in this area is the use of a benziodoxole tosylate oxidant in combination with AgOAc, which has been shown to be critical for controlling a selective reductive elimination pathway to form azetidines. researchgate.netcam.ac.uk This combination promotes the desired C-N bond formation from an alkyl-Pd(IV) intermediate. rsc.org

The base-induced intramolecular cyclization of N-alkylamino oxiranes is a significant synthetic route to the azetidine ring system, particularly for producing azetidin-3-ols which can then be oxidized to azetidin-3-ones. acs.org The classical approach involves the condensation of primary amines with epichlorohydrin. acs.org The reaction mechanism is believed to proceed through the opening of the epoxide ring by the amine, followed by cyclization via displacement of the halide. acs.org More recent variations of this method have demonstrated that azetidines can be obtained from aminoalkyl oxiranes by simple heating, and in some cases, the rearrangement is facilitated by the use of a magnesium bromide catalyst. acs.org

Lanthanum(III)-Catalyzed Intramolecular Regioselective Aminolysis of Epoxy Amines

A notable advancement in azetidine synthesis involves the use of lanthanide triflates, particularly lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), to catalyze the intramolecular regioselective aminolysis of epoxy amines. nih.gov This method provides a pathway to azetidine rings with high regioselectivity and yields.

The process is particularly effective for the cyclization of cis-3,4-epoxy amines to yield azetidines. nih.govfrontiersin.org The La(OTf)₃ catalyst promotes the C3-selective intramolecular aminolysis, leading to the formation of the azetidine ring in high yields. nih.govresearchgate.net This reaction demonstrates a high tolerance for various functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for the observed regioselectivity between cis- and trans-isomers. nih.govfrontiersin.org

The reaction is typically carried out using a catalytic amount of La(OTf)₃ in a solvent such as 1,2-dichloroethane (B1671644) (DCE) under reflux conditions. researchgate.net For example, the cyclization of a cis-3,4-epoxy amine derived from cis-3-hexen-1-ol (B126655) in refluxing DCE for 2.5 hours resulted in an 81% yield of the corresponding azetidine. researchgate.net This method represents a significant alternative for constructing the this compound scaffold, especially when a carbonyl group is adjacent to the azetidine ring, providing a useful template for further functionalization. nih.govfrontiersin.org

Table 1: Lanthanum(III)-Catalyzed Intramolecular Aminolysis of a Model cis-3,4-Epoxy Amine

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | La(OTf)₃ | CH₂Cl₂ | Reflux | - | Incomplete Reaction |

| 2 | La(OTf)₃ | DCE | Reflux (~83) | 2.5 | 81 |

| Data sourced from Kuriyama et al. (2021) and Kuriyama et al. (2023). researchgate.net |

Cyclization of γ-Amino Alcohols Mediated by 1,1′-Carbonyldiimidazole

An efficient method for the synthesis of substituted azetidines involves the cyclization of γ-amino alcohols mediated by 1,1′-carbonyldiimidazole (CDI). acs.orgresearchgate.net This approach activates the hydroxyl group of the amino alcohol, facilitating an intramolecular nucleophilic attack by the amine to form the azetidine ring. researchgate.netorganic-chemistry.orgnih.gov The reaction proceeds with a clean inversion of configuration at the hydroxyl-bearing carbon center. thieme-connect.de

This methodology is valued for its mild reaction conditions and avoidance of toxic reagents, while tolerating a variety of functional groups. researchgate.netorganic-chemistry.orgnih.gov The requisite γ-amino alcohols can be synthesized through methods like the stereoselective Mannich reaction. acs.org The CDI-mediated cyclization has been successfully applied to the synthesis of enantiopure cis-substituted azetidines and has also been reported for a trans-substituted example. acs.org

While this method has proven effective for substrates bearing a p-methoxyphenyl group on the nitrogen, attempts to remove this protecting group using conventional methods like ammonium (B1175870) cerium(IV) nitrate (B79036) can lead to oxidative cleavage of the azetidine ring. thieme-connect.de Despite this limitation, the CDI-mediated cyclization remains a valuable tool for constructing functionalized azetidines. organic-chemistry.orgnih.gov

Cycloaddition and Annulation Strategies for this compound Ring Systems

Cycloaddition and annulation reactions offer direct and atom-economical routes to the this compound core structure. These methods involve the formation of the four-membered ring through the combination of two or more unsaturated components.

Photocycloaddition Reactions, including Aza-Paternò-Büchi Reactions

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. nih.govresearchgate.netrsc.orgresearchgate.net This reaction can be initiated by visible light in the presence of a suitable photocatalyst. rsc.orgthieme-connect.com

One successful strategy involves the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.orgthieme-connect.com This reaction is promoted by visible light (blue light) and an iridium(III) photocatalyst, which activates the isoxazoline (B3343090) via triplet energy transfer. rsc.orgthieme-connect.com This method is compatible with both activated and unactivated alkenes. rsc.org

Another approach utilizes a chiral sensitizer (B1316253) to achieve enantioselective aza-Paternò-Büchi reactions. For instance, 3-substituted quinoxalin-2(1H)-ones react with aryl-substituted olefins upon irradiation at 420 nm in the presence of a chiral thioxanthone catalyst, yielding azetidines in good yields and high enantiomeric excess. nih.gov The reaction is believed to proceed through triplet energy transfer within a hydrogen-bonded complex of the substrate and catalyst. nih.gov

Despite the potential of the aza-Paternò-Büchi reaction, challenges remain, such as the rapid relaxation of the imine excited state through isomerization, which can compete with the desired cycloaddition. researchgate.netresearchgate.net

Table 2: Enantioselective Aza-Paternò-Büchi Reaction of Quinoxalinone and Styrene

| Entry | Solvent | Concentration (mol/L) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | Toluene | 0.01 | 20 | 99 | 94 |

| 2 | CH₂Cl₂ | 0.01 | 20 | 99 | 92 |

| 3 | THF | 0.01 | 20 | 99 | 90 |

| Data sourced from a 2021 study on enantioselective, visible light-mediated aza Paternò–Büchi reactions. nih.gov |

[3+1] Radical Cascade Cyclization via Photo-Induced Copper Catalysis

A novel and efficient method for constructing azetidines is the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. the-innovation.orgresearchgate.netnih.gov This atom-economical approach involves a double C-H activation and is characterized by its operational simplicity and the use of an inexpensive catalyst. researchgate.net

The reaction can be performed in a two- or three-component manner. researchgate.netnih.gov Under visible light irradiation, a copper catalyst facilitates the generation of an α-aminoalkyl radical from an aliphatic amine. researchgate.netresearchgate.net This radical is then captured by an alkyne to form a vinyl radical, which subsequently undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to yield the azetidine ring. nih.govresearchgate.net

Density functional theory (DFT) calculations have indicated that the formation of a tertiary radical intermediate is crucial for the success of the cyclization step. nih.gov This methodology allows for the synthesis of saturated azetidine scaffolds that can possess vicinal tertiary-quaternary and even quaternary-quaternary centers. nih.gov

[2+2] Annulation Reactions for this compound Ring Formation

Formal [2+2] annulation reactions provide another effective route to the azetidine ring system. One such example is the highly diastereoselective synthesis of chiral spirooxindole-based 4-methyleneazetidines. acs.orgrsc.org This reaction involves the DABCO-catalyzed formal [2+2] annulation of N-benzylisatin ketimines with allenoates. rsc.org The method yields highly functionalized spirocyclic compounds as single diastereoisomers under mild conditions. rsc.org The high diastereoselectivity is attributed to the directing effect of a bulky tert-butanesulfinyl group on the ketimine, which guides the nucleophilic attack to the less hindered face. rsc.org

This strategy has been shown to be compatible with a variety of substituents on the aromatic ring of the N-benzylisatin ketimine, including electron-donating groups and halogens. rsc.org The resulting 4-methyleneazetidines can be further transformed, demonstrating the synthetic utility of this approach. rsc.org

Ring Contraction and Expansion Approaches to Azetidin-3-ones

Ring contraction and expansion reactions represent alternative strategies for the synthesis of azetidines, often starting from more readily available five- or three-membered heterocyclic precursors. magtech.com.cn

A one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can produce α-carbonylated N-sulfonylazetidines. organic-chemistry.org This reaction proceeds in the presence of potassium carbonate and allows for the incorporation of various nucleophiles such as alcohols, phenols, and anilines into the azetidine product. organic-chemistry.org

Ring expansion of three-membered rings, specifically aziridines, also provides a pathway to azetidines. magtech.com.cn For instance, a rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones yields 2-alkenyl azetidines. researchgate.netdicp.ac.cn This transformation is believed to proceed through the in-situ formation of an alkenyl aziridinium (B1262131) ylide intermediate. researchgate.netdicp.ac.cn Another example is the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, which results in a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent regio- and stereoselectivity. researchgate.netnih.govscispace.com This process is thought to occur via an ylide-type mechanism involving a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product. researchgate.netnih.govscispace.com

Ring Contraction of Heterocyclic Precursors (e.g., 2-Pyrrolidinones)

A notable strategy for synthesizing α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones. nsf.govorganic-chemistry.org This method proceeds through a one-pot nucleophilic addition-ring contraction mechanism. The process is initiated by the nucleophilic attack on the N-activated amide carbonyl group, leading to N-C(O) bond cleavage. This generates an α-bromocarbonyl intermediate with a γ-positioned amide anion, which then undergoes intramolecular cyclization via an SN2 pathway to yield the contracted azetidine ring. nsf.gov

The reaction conditions are crucial for achieving high yields. The use of potassium carbonate as a base in a mixed solvent system of acetonitrile (B52724) and methanol (B129727) has proven effective. nsf.gov This methodology is versatile, allowing for the incorporation of various nucleophiles such as alcohols, phenols, and anilines into the final azetidine structure. organic-chemistry.org

Table 1: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Starting Material | Nucleophile | Product |

|---|---|---|

| α-bromo N-sulfonylpyrrolidinone | Methanol | N-sulfonyl-α-methoxycarbonylazetidine |

| α-bromo N-sulfonylpyrrolidinone | Phenol | N-sulfonyl-α-phenoxycarbonylazetidine |

Stereoselective [3+1] Ring Expansion for Substituted Azetidines

The stereoselective [3+1] ring expansion of strained bicyclic methylene aziridines offers a powerful route to highly substituted methylene azetidines. nih.govnih.gov This transformation, catalyzed by rhodium, involves the reaction of a rhodium-bound carbene with the methylene aziridine (B145994). nih.govresearchgate.net The proposed mechanism involves the formation of an aziridinium ylide intermediate, which then undergoes a ring-opening and ring-closing cascade. nih.govresearchgate.net

A key advantage of this method is the efficient transfer of chirality from the starting aziridine to the azetidine product, resulting in excellent stereoselectivity. nih.govresearchgate.net This approach enables the synthesis of azetidines with adjacent tertiary-quaternary and even quaternary-quaternary stereocenters. nih.gov The reaction tolerates a range of substituents on both the aziridine and the diazo compound used to generate the carbene. nih.gov

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The development of stereoselective and enantioselective methods is paramount for accessing chiral this compound derivatives, which are of significant interest in medicinal chemistry.

A highly effective and flexible synthesis of chiral azetidin-3-ones utilizes a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govresearchgate.net These chiral starting materials are readily accessible in high enantiomeric excess through established chiral sulfinamide chemistry. nih.govscilit.com

The key step in this methodology is the intermolecular oxidation of the alkyne moiety to generate a reactive α-oxo gold carbene intermediate, which subsequently undergoes intramolecular N-H insertion to form the this compound ring. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it leverages the reliability of chiral t-butanesulfinimide chemistry and can be easily removed from the final product under acidic conditions. nih.gov This method bypasses the need for potentially hazardous diazo compounds, which are often used in other synthetic routes. nih.gov

Table 2: Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones

| Chiral N-Propargylsulfonamide | Oxidant | Gold Catalyst | Product Enantiomeric Excess (e.e.) |

|---|---|---|---|

| N-(t-Butanesulfinyl)propargylamine derivative | Pyridine N-oxide derivative | Ph₃PAuNTf₂ | >98% |

This approach has been successfully applied to the synthesis of various substituted chiral azetidin-3-ones, including 2,2-disubstituted derivatives. nih.gov

Diastereoselective control in the synthesis of azetidin-3-ones can be achieved through various catalytic cyclization strategies. For instance, in the rhodium-catalyzed carbene insertion into the N-H bond of α-amino-α'-diazoketones, high stereoselectivity leading exclusively to cis-2,4-disubstituted azetidin-3-ones has been observed. acs.org This selectivity is attributed to a transition state where the bulky metal-ligand complex and the alkyl group adopt an anti-relationship. acs.org

Furthermore, the oxidative allene (B1206475) amination followed by rearrangement provides a pathway to densely functionalized, fused azetidin-3-ones with excellent diastereoselectivity. nih.gov This process involves the highly diastereocontrolled epoxidation of a bicyclic methyleneaziridine, which then rearranges to the this compound product. nih.gov The resulting azetidin-3-ones can undergo further highly diastereoselective transformations, such as reactions with Grignard reagents, to introduce additional stereocenters with high control. nih.gov

A sophisticated strategy for achieving enantioselectivity in this compound synthesis is the transfer of axial chirality to central chirality. researchgate.netrsc.org This process involves the cyclization of a substrate possessing axial chirality in such a way that a new stereocenter is created while the original axial chirality is lost. researchgate.netrsc.org

An elegant example of this is the synthesis of enantioenriched azetidin-3-ones from axially chiral allenes. nih.govnih.gov The regioselective aziridination of the distal double bond of a silyl-substituted homoallenic sulfamate (B1201201) yields a bicyclic methyleneaziridine. Subsequent reaction with an electrophilic oxygen source triggers a rearrangement to a fused this compound, effectively transferring the axial chirality of the allene to the newly formed stereocenters in the product with high fidelity. nih.govnih.gov For instance, starting with an enantioenriched allene, the corresponding this compound derivative was obtained with 96% enantiomeric excess, demonstrating a highly efficient chirality transfer. nih.gov

Recent Methodological Advances in this compound Synthesis

Recent research has continued to expand the toolkit for this compound synthesis. One notable advancement is the development of a one-pot methodology for N-substituted azetidin-3-ones by treating primary amines with alkyl 5-bromo-4-oxopent-2-enoates. acs.org

Additionally, the gold-catalyzed intermolecular alkyne oxidation has been further exploited. A tripartite approach using readily available propargylic alcohols has been developed for the efficient synthesis of diverse azetidin-3-ones. researchgate.net This highlights the ongoing efforts to develop practical and versatile methods that start from simple, accessible precursors.

The synthesis of spirocyclic systems containing the this compound core, such as oxazaspiro[3.3]heptanones, has also been achieved by combining the gold-catalyzed alkyne oxidation chemistry for both oxetan-3-one and this compound ring formation. nih.gov These recent advances underscore the continued importance and exploration of the this compound scaffold in contemporary organic synthesis.

Oxidative Allene Amination for this compound Generation

A notable advancement in the synthesis of azetidin-3-ones involves the oxidative amination of allenes. Research has demonstrated a method that utilizes the regioselective aziridination of silyl-substituted homoallenic sulfamates. nih.govnih.gov This approach directs the reaction to the distal double bond of the allene, leading to the formation of endocyclic bicyclic methyleneaziridines with a high degree of stereocontrol. nih.govnih.gov

The subsequent reaction of these methyleneaziridines with an electrophilic oxygen source triggers a facile rearrangement, yielding densely functionalized, fused azetidin-3-ones. nih.govnih.gov A key aspect of this methodology is the effective transfer of axial chirality from the allene to central chirality in the final this compound product. nih.gov The steric properties of the silyl (B83357) group on the allene play a crucial role in determining which ring of the fused this compound undergoes further functionalization, adding a layer of diversity to the synthesis of these enantioenriched scaffolds. nih.gov

This process is highlighted by a highly diastereocontrolled epoxidation of the endocyclic bicyclic methyleneaziridine, which forms reactive oxazaspiropentanes that rapidly rearrange to the desired azetidin-3-ones in excellent diastereomeric ratios. nih.gov The scope of this oxidative allene amination/rearrangement has been explored with different silyl groups, such as trimethylsilyl (B98337) (TMS) and triethylsilyl (TES), without compromising the regioselectivity of the initial aziridination or the subsequent rearrangement. nih.gov For instance, treatment of the TMS-substituted this compound with silica (B1680970) gel can lead to protodesilylation. nih.gov

Table 1: Scope of Oxidative Allene Amination/Rearrangement

| Entry | Silyl Group | Product |

| 1 | TMS | This compound 10 |

| 2 | TES | This compound 13 |

Data sourced from Burke, E. G., & Schomaker, J. M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. nih.gov

Modified Strecker Reaction for Azetidin-3-amine (B9764) Derivatives

The Strecker synthesis, a well-established method for producing amino acids, can be adapted to generate derivatives of azetidin-3-amine. masterorganicchemistry.comwikipedia.org A modified Strecker reaction has been reported for the preparation of 3-amino-3-phenyl azetidine starting from N-benzhydryl-3-azetidinone. medwinpublishers.comtandfonline.com

This particular strategy employs dibenzylamine (B1670424) as an amino equivalent. medwinpublishers.comtandfonline.com The process involves the reaction of the azetidinone with dibenzylamine and a cyanide source to form an α-aminonitrile intermediate. This is followed by the displacement of the cyano group with phenyl magnesium bromide and a final catalytic hydrogenation step to yield the desired 3-amino-3-phenyl azetidine. medwinpublishers.comtandfonline.com The classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis to the amino acid. wikipedia.org In this modified version, the use of a substituted amine (dibenzylamine) and an organometallic reagent allows for the introduction of specific substituents at the 3-position of the azetidine ring.

Horner–Wadsworth–Emmons Reaction in Azetidin-3-ylideneacetate Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a widely utilized and reliable method for the synthesis of substituted alkenes from carbonyl compounds and phosphonate (B1237965) esters. mdpi.comresearchgate.net This reaction has been effectively applied in the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate, a key intermediate for further functionalization. mdpi.comresearchgate.net

The synthesis starts with N-Boc-azetidin-3-one, which undergoes a DBU-catalyzed HWE reaction with a phosphonate ester to produce the corresponding (N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.netnih.gov This resulting α,β-unsaturated ester serves as a versatile precursor for the synthesis of various azetidine derivatives through subsequent reactions like aza-Michael additions. mdpi.comresearchgate.netnih.gov For example, methyl (oxetan-3-ylidene)acetate was synthesized with a 73% yield from oxetan-3-one and methyl-2-(dimethoxyphosphoryl)acetate. mdpi.com

A specific protocol involves the use of methyl 2-(dimethoxyphosphoryl)acetate and a 60% suspension of sodium hydride in mineral oil in dry tetrahydrofuran, followed by the addition of the azetidinone. researchgate.net This highlights the utility of the HWE reaction in constructing the exocyclic double bond on the azetidine ring, paving the way for the introduction of diverse functionalities.

Reactivity Patterns and Chemical Transformations of Azetidin 3 One

Investigation of Ring Strain and Its Mechanistic Implications on Azetidin-3-one Reactivity

The reactivity of azetidines, including this compound, is significantly influenced by the considerable strain within the four-membered ring. researchgate.netrsc.org This ring strain, a result of bond angles deviating from the ideal tetrahedral angle, makes the molecule susceptible to reactions that can alleviate this strain. vulcanchem.comnih.govegyankosh.ac.in While more stable than their three-membered aziridine (B145994) counterparts, azetidines possess a unique reactivity that can be triggered under specific conditions. researchgate.netrsc.org The presence of the carbonyl group at the C-3 position further activates the strained ring, increasing the electrophilicity of the carbonyl carbon and influencing the molecule's reaction pathways. globalresearchonline.net

The high strain energy within the azetidine (B1206935) ring necessitates mild reaction conditions to prevent decomposition and unwanted side reactions. vulcanchem.com This inherent instability can also lead to decomposition pathways not typically observed in larger, less strained ring systems. nih.gov For instance, studies on N-substituted azetidines have shown that the ring strain can facilitate intramolecular ring-opening decomposition, particularly under acidic conditions where a pendant nucleophilic group can attack the ring. nih.gov The stability and reactivity can also be modulated by the substituent on the nitrogen atom; for example, protecting groups like tert-butyloxycarbonyl (Boc) are often employed to manage reactivity during synthesis. cymitquimica.com

Mechanistically, the ring strain is a driving force for many reactions involving this compound. It lowers the activation energy for ring-opening processes, making the compound a valuable precursor for synthesizing more complex molecules. researchgate.netnih.gov The interplay between the ring strain and the electronic effects of the carbonyl group dictates the regioselectivity and stereoselectivity of its transformations. researchgate.netnih.gov

Ring-Opening Reactions of the this compound Core

The inherent strain in the this compound ring makes it susceptible to ring-opening reactions, a key feature of its chemistry. These reactions are often driven by the thermodynamic favorability of forming a less strained, more stable acyclic product.

The this compound core can be opened by a variety of nucleophiles. The electrophilic carbonyl carbon is a primary site of attack, but attack at the C-2 or C-4 positions adjacent to the nitrogen can also lead to ring cleavage, particularly if the nitrogen is quaternized or bears an electron-withdrawing group. researchgate.netresearchgate.net The regioselectivity of the ring-opening is influenced by the nature of the nucleophile, the substituents on the ring, and the reaction conditions. researchgate.net

For example, treatment of a fused this compound with concentrated hydrochloric acid can result in the ring-opened product containing a useful leaving group for further reactions. nih.gov In some cases, the initial nucleophilic attack can be followed by a rearrangement. For instance, photochemically generated 3-phenylazetidinols, which can be seen as derivatives of this compound, undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov This "build and release" strategy, which combines photochemical cyclization with a subsequent strain-release ring-opening, is a powerful method for synthesizing complex molecules. beilstein-journals.orgnih.gov

Research has also shown that chiral 3-azetidinone carboxylates can undergo strain-induced ring-opening with a broad spectrum of nucleophiles, including amines, alcohols, and amino acids, to produce amino acid derivatives with high efficiency. nih.gov Mechanistic studies suggest that these reactions can proceed via a retro-Claisen type mechanism. nih.gov

Amine nucleophiles are particularly effective in promoting the ring-opening of azetidine derivatives in what is known as strain-release amination. nih.gov This strategy harnesses the potential energy stored in the strained C-N bonds to directly append the azetidine moiety to amine-containing molecules. nih.gov The reaction of 1-azabicyclo[1.1.0]butane, a related strained precursor, with amines in the presence of a Lewis acid like magnesium perchlorate, has been shown to yield 3-aminoazetidine derivatives. researchgate.net

These reactions are highly valuable in medicinal chemistry for the late-stage functionalization of drug candidates, allowing for the rapid diversification of core scaffolds. nih.govchemrxiv.org The reaction of azetines with amines can lead to ring-opened products, and the process can be chemoselective, favoring attack by the amine even in the presence of other nucleophilic groups like hydroxyls. nih.gov

| Reaction Type | Nucleophile | Product Type | Key Features |

| General Nucleophilic Opening | Various (e.g., H₂O, Cl⁻, boronic acids) | Acyclic amino ketones/alcohols | Strain-driven; can be acid-catalyzed. nih.govegyankosh.ac.innih.gov |

| Retro-Claisen Ring Opening | Amines, Alcohols | Amino acid derivatives | High efficiency and retention of enantiopurity. nih.gov |

| Strain-Release Amination | Primary & Secondary Amines | 3-Aminoazetidines | Lewis acid catalysis may be required; useful for late-stage functionalization. researchgate.netchemrxiv.org |

Functionalization and Derivatization of this compound

Beyond ring-opening, the this compound scaffold can be functionalized while retaining the core four-membered ring, providing access to a diverse range of substituted azetidines.

The carbonyl group at the C-3 position is a key handle for functionalization. It readily undergoes nucleophilic addition reactions with various organometallic reagents. For instance, the reaction of N-Boc-azetidin-3-one with organolithium compounds can be used to introduce substituents at the C-3 position, typically forming the corresponding tertiary alcohol (azetidin-3-ol). researchgate.net

Another important reaction is the Horner-Wadsworth-Emmons reaction, which converts the ketone into an exocyclic double bond. mdpi.comresearchgate.net Starting from N-Boc-azetidin-3-one, this reaction can produce methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.net This α,β-unsaturated ester is a versatile intermediate that can undergo further functionalization, such as aza-Michael additions with various heterocycles to yield functionalized 3-substituted azetidines. mdpi.com

Achieving regioselective functionalization of the this compound ring is crucial for synthesizing specifically substituted derivatives. The nitrogen atom, the α-carbons (C-2 and C-4), and the carbonyl carbon (C-3) represent distinct reactive sites. Protecting the nitrogen with a group like Boc is a common strategy to control its nucleophilicity and allow for selective reactions elsewhere on the ring. researchgate.netcymitquimica.com

One approach to regioselective functionalization involves the formation of an enolate or a related derivative from N-protected this compound. For example, metalated SAMP/RAMP hydrazones of N-Boc-azetidin-3-one can be reacted with a range of electrophiles to introduce substituents at the C-2 position. researchgate.net

Furthermore, the steric environment of the this compound can dictate the site of further reactions. In fused this compound systems derived from allene (B1206475) amination, the steric bulk of a silyl (B83357) substituent can direct further functionalization to one of the two rings of the fused system, providing an additional layer of regiocontrol. nih.gov The synthesis of 2-substituted azetidin-3-ones has been achieved through various methods, including those starting from amino acid precursors, highlighting the ability to control substitution patterns on the ring. nih.govresearchgate.net

| Functionalization Strategy | Reagent(s) | Position(s) Functionalized | Resulting Structure |

| Nucleophilic Addition | Organolithiums, Grignard Reagents | C-3 | 3-Substituted-azetidin-3-ols researchgate.net |

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) ylides | C-3 | Azetidin-3-ylidene acetates mdpi.comresearchgate.net |

| α-Functionalization | LDA, Electrophiles (via hydrazone) | C-2 | 2-Substituted-azetidin-3-ones researchgate.net |

| Aza-Michael Addition | NH-Heterocycles, DBU | C-3 (on exocyclic alkene) | 3,3-Disubstituted azetidines mdpi.com |

Rearrangement and Ring Interconversion Reactions

The strained four-membered ring of this compound and its derivatives is susceptible to various rearrangement and ring interconversion reactions, leading to the formation of other heterocyclic systems. These transformations are often driven by the release of ring strain and can be initiated by heat, light, or chemical reagents.

The transformation of azetidine derivatives into other heterocyclic structures has been a subject of detailed mechanistic investigation. For instance, the electron-rich phenyl C-4 substituent in a β-lactam precursor was found to promote the rearrangement of the resulting azetidine into a tetrahydroquinoline. acs.org

Ring expansion of azetidines to pyrrolidines has been demonstrated through various methodologies. One such approach involves the treatment of an azetidine with a diazo compound in the presence of a copper catalyst, proceeding through a researchgate.netresearchgate.net-Stevens rearrangement of an intermediate ammonium (B1175870) ylide. nih.gov Another strategy for a one-carbon ring expansion of aziridines to azetidines involves a biocatalytic researchgate.netresearchgate.net-Stevens rearrangement, which successfully overrides the competing cheletropic extrusion of ethylene (B1197577). nih.gov

Furthermore, a [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines to methylene azetidines can be achieved using rhodium-bound carbenes. nih.govresearchgate.net Mechanistic studies suggest this reaction proceeds through an ylide-type mechanism, involving a ring-opening/ring-closing cascade that efficiently transfers chirality. nih.govresearchgate.net Computational studies have supported a concerted, asynchronous researchgate.netvulcanchem.com-Stevens-type rearrangement of an aziridinium (B1262131) ylide intermediate. nih.gov

Acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates provides a route to 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org The proposed mechanism involves protonation of the azetidine nitrogen, followed by C–N bond cleavage to form a carbocation intermediate that is then trapped by the carbamate (B1207046) oxygen. acs.org

Photochemical methods have also been employed, where photogenerated 3-phenylazetidinols can undergo ring-opening upon addition of electron-deficient ketones or boronic acids to form aminodioxolanes. beilstein-journals.org

A summary of selected rearrangement reactions is presented below:

| Starting Material | Reagent/Condition | Product | Reference |

| Azetidine with C-4 Phenyl Substituent | Lewis Acid | Tetrahydroquinoline | acs.org |

| Azetidine | Diazo compound, Copper catalyst | Pyrrolidine | nih.gov |

| Bicyclic Methylene Aziridine | Rhodium-bound Carbene | Methylene Azetidine | nih.govresearchgate.net |

| 2,2-Disubstituted Azetidine Carbamate | Brønsted Acid | 6,6-Disubstituted 1,3-Oxazinan-2-one | acs.org |

| Photogenerated 3-Phenylazetidinol | Electron-deficient Ketone/Boronic Acid | Aminodioxolane | beilstein-journals.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The formation and reactivity of the azetidine ring can face competition from other strained ring systems, most notably cyclopropanes. The ring-strain energy of azetidine (25.2 kcal mol⁻¹) is comparable to that of cyclopropane (B1198618) (27.6 kcal mol⁻¹). researchgate.netresearchgate.net This similarity in strain energy can lead to competitive reaction pathways.

A notable example of this competition is observed in the base-promoted cyclization of compounds containing both amine and acidic proton functionalities. The use of a base can favor the formation of a cyclopropane ring over the azetidine ring. acs.org For instance, in the presence of acidic protons, a base can lead to the formation of a cyclopropane amino ester instead of the corresponding azetidine. acs.org

The reactivity of donor-acceptor cyclopropanes has been leveraged for the synthesis of azetidines. nih.gov These reactions typically proceed via a tandem nitrogen group transfer and ring-opening of the cyclopropane in the presence of a Lewis acid. nih.gov A relay catalysis strategy has been developed for a [3+1]-annulation reaction between cyclopropane 1,1-diesters and aromatic amines to furnish azetidines. organic-chemistry.org

The disparate reactivity between cyclopropanes and cyclobutanes, despite their similar ring strain energies, highlights that strain energy alone is not the sole predictor of reactivity. nih.gov Electronic delocalization within the three-membered ring of cyclopropane contributes significantly to its heightened reactivity compared to the four-membered cyclobutane (B1203170) ring. nih.govacs.org This principle of delocalization-enabled reactivity also extends to three-membered heterocycles like aziridines and epoxides. acs.org

A comparison of the ring strain energies of azetidine and related cyclic compounds is provided below:

| Compound | Ring Strain Energy (kcal mol⁻¹) | Reference |

| Cyclopropane | 27.6 | researchgate.netresearchgate.net |

| Aziridine | 26.7 | researchgate.netresearchgate.net |

| Cyclobutane | 26.4 | researchgate.netresearchgate.net |

| Azetidine | 25.2 | researchgate.netresearchgate.net |

| Pyrrolidine | 5.8 | researchgate.netresearchgate.net |

| Piperidine | 0 | researchgate.netresearchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Chemo-, Regio-, and Stereoselectivity in this compound Transformations

The selective functionalization of the this compound core is crucial for its application in the synthesis of complex molecules. Controlling chemo-, regio-, and stereoselectivity in its transformations is a key area of research.

Chemoselectivity: A notable example of chemoselectivity is the radical light-driven method for synthesizing densely functionalized azetidines from activated azabicyclo[1.1.0]butanes (ABBs). chemrxiv.org This process demonstrates complete chemoselectivity, with the reaction proceeding via a double functionalization of the ABB without requiring an activation step. chemrxiv.org In the biocatalytic ring expansion of a thiophene-bearing aziridine to an azetidine, chemoselective ring expansion was observed with no cyclopropanation byproducts, which is significant as thiophenes are known to react with the carbene source used. nih.gov

Regioselectivity: The regioselectivity of this compound reactions is often influenced by the substituents on the ring and the nature of the reagents. For example, in the aziridination of silyl-substituted homoallenic sulfamates, the regioselectivity is diverted to the distal double bond of the allene, leading to the formation of endocyclic bicyclic methyleneaziridines. nih.govnih.gov Subsequent rearrangement yields densely functionalized, fused azetidin-3-ones. nih.govnih.gov The synthesis of N-benzyl-2,4-disubstituted azetidines has been achieved with regioselectivity through the activation of homoallylic amines with phenylselenium bromide. medwinpublishers.com La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines also proceeds with high regioselectivity to afford azetidines. frontiersin.org

Stereoselectivity: High levels of stereoselectivity have been achieved in various transformations involving this compound and its derivatives. The iodocyclization of homoallylic amines to form 2-(iodomethyl)azetidine derivatives proceeds with cis-diastereoselectivity. medwinpublishers.com The formation of cis-2,4-disubstituted azetidine-3-ones has been accomplished with high stereoselectivity, likely proceeding through a transition state that minimizes steric interactions. acs.org The diastereoselectivity of the Yang photocyclization to form azetidin-3-ol (B1332694) derivatives is dependent on the nature of the nitrogen substituent. acs.org A [3+1] ring expansion of bicyclic methylene aziridines with rhodium-bound carbenes yields highly substituted methylene azetidines with excellent stereoselectivity. nih.govresearchgate.net Furthermore, a one-pot synthesis of polysubstituted azetidines and related bicyclic compounds mediated by iodine has been reported to proceed with high stereoselectivity. cofc.edu

Advanced Spectroscopic and Structural Characterization of Azetidin 3 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Azetidin-3-one Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound compounds. Through the application of various NMR experiments, including ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR, as well as multidimensional techniques, chemists can piece together the intricate structural puzzles presented by these molecules.

High-resolution proton (¹H) NMR spectroscopy is a fundamental tool for determining the constitution and stereochemistry of this compound derivatives. The chemical shifts (δ), coupling constants (J), and through-space correlations of protons provide a wealth of information.

The protons on the azetidine (B1206935) ring exhibit characteristic chemical shifts. For instance, in some 3,3-disubstituted azetidine derivatives, the methylene (B1212753) protons at positions 2 and 4 (CH₂-2,4) show broadened signals in the regions of δ 3.69–3.86 and 3.94–4.06 ppm, which is indicative of the conformational dynamics of the ring. mdpi.com The coupling constants between vicinal protons on the azetidine ring are particularly diagnostic for assigning relative stereochemistry. For example, in azetidin-2-ones, a sub-class of related four-membered rings, cis isomers typically display larger coupling constants (J = 5-6 Hz) between the H-3 and H-4 protons compared to the trans isomers (J = 0-2 Hz). ipb.pt Similarly, for azetidin-3-ols, cis isomers have been reported to show higher coupling constants (J(H2-H3) and J(H3-H4) of 6.3 Hz) than their trans counterparts (5.6 Hz). ipb.pt This principle of differing coupling constants for cis and trans isomers is a widely applied tool in stereochemical assignments. libretexts.orgbrieflands.com

The conformational properties of azetidine rings can also be studied using ¹H NMR. For example, biosynthetic analogues of actinomycin (B1170597) D containing an azetidine-2-carboxylic acid moiety have been analyzed to understand their conformation and dynamics. nih.gov These studies reveal that the amino acid residues experience different magnetic environments, and analysis of coupling constants and temperature coefficients provides insights into hydrogen-bonding and conformational preferences. nih.gov

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| 3,3-disubstituted azetidine | CH₂-2,4 | 3.69-3.86, 3.94-4.06 | - | mdpi.com |

| cis-Azetidin-2-one | H-3, H-4 | - | 5-6 | ipb.pt |

| trans-Azetidin-2-one | H-3, H-4 | - | 0-2 | ipb.pt |

| cis-Azetidin-3-ol | H-2, H-3 & H-3, H-4 | - | 6.3 | ipb.pt |

| trans-Azetidin-3-ol | H-2, H-3 & H-3, H-4 | - | 5.6 | ipb.pt |

Carbon (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of this compound derivatives. bhu.ac.inksu.edu.sa Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of that signal is indicative of its chemical environment, including hybridization and the presence of nearby electronegative atoms or π-systems. vanderbilt.edu

The carbonyl carbon (C=O) of the this compound ring is a particularly notable resonance, typically appearing significantly downfield in the spectrum, often in the range of 205-220 ppm for ketones. bhu.ac.inlibretexts.org The carbons of the azetidine ring itself generally resonate in the range of 30-60 ppm, though this can be influenced by substituents. ipb.pt For example, in N-Boc-azetidin-3-one, the methylene carbons of the ring appear at specific shifts that can be used for structural confirmation. The presence of substituents can cause significant shifts; for instance, an oxygen atom attached to a carbon will shift its resonance downfield. libretexts.org In 1,3-benzazolidine-2-thiones, a related heterocyclic system, the electronic shielding effects of heteroatoms influence the chemical shifts of the aromatic carbons. mdpi.com This principle of substituent effects is a powerful tool for assigning carbon signals in complex derivatives. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Reference |

| C=O (Ketone) | 205 - 220 | bhu.ac.inlibretexts.org |

| C-N (Azetidine ring) | 30 - 60 | ipb.pt |

| C-O (in substituents) | 50 - 90 | savemyexams.com |

| Aromatic C (in substituents) | 110 - 160 | savemyexams.com |

Nitrogen (¹⁵N) NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers invaluable direct insight into the electronic environment of the nitrogen atom within the azetidine ring. researchgate.net The chemical shift of the ¹⁵N nucleus is highly sensitive to its hybridization state, the nature of its substituents, and its participation in hydrogen bonding or other interactions.

For the parent azetidine, the ¹⁵N resonance is observed at δ 25.3 ppm relative to anhydrous ammonia (B1221849). ipb.pt N-alkylation causes a downfield shift, with N-t-butylazetidine appearing at δ 52 ppm. ipb.pt This trend of downfield shifts with increasing substitution is a general feature in ¹⁵N NMR. ipb.ptrsc.org In studies of β-lactams, ¹⁵N NMR has been used to probe the electronic structure of the amide bond. nih.gov For instance, in the β-lactamase enzyme, the backbone ¹⁵N chemical shifts have been assigned to understand the protein's structure and dynamics. bmrb.iobmrb.ionih.gov The use of ¹⁵N-labeled compounds allows for the measurement of coupling constants, such as ¹J(N,H) and ¹J(N,N), which provide further structural constraints. beilstein-journals.orgrsc.org

For this compound derivatives that have been specifically fluorinated, fluorine (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive tool. The ¹⁹F nucleus has a spin of 1/2 and a high magnetogyric ratio, resulting in high receptivity for NMR detection. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making this technique ideal for probing the effects of substitution and conformation in fluorinated molecules.

The synthesis and ¹⁹F NMR analysis of fluoro-azetidinones would reveal characteristic chemical shifts for the fluorine atoms, which would be influenced by their position on the ring and the nature of other substituents. Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable information for structural assignment. While specific data for fluorinated azetidin-3-ones is not detailed in the provided context, the principles of ¹⁹F NMR are well-established for other fluorinated organic molecules.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of complex structures and stereochemistry in this compound derivatives. slideshare.netnih.gov These experiments reveal correlations between nuclei, providing information about through-bond and through-space connectivity. huji.ac.illongdom.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity of different molecular fragments. For example, an HMBC spectrum could show a correlation between the protons on a substituent and the carbons of the azetidine ring, confirming their attachment. ipb.ptnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, typically within 5 Å. ipb.pt This is a powerful tool for determining stereochemistry. For instance, a NOE correlation between a proton at C-2 and a substituent at C-4 would indicate that they are on the same face of the azetidine ring (a cis relationship). ipb.ptresearchgate.net NOESY experiments have been critical in confirming the stereochemistry of various azetidine derivatives, including azetidin-3-ols and tricyclic azetidines. ipb.pt

Combined with other 2D techniques like COSY (Correlation Spectroscopy), which shows proton-proton coupling, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded protons and carbons, a comprehensive picture of the molecule's structure can be built. ipb.pttsijournals.comucsb.edu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Carbonyl Stretching Frequencies

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and valuable technique for identifying functional groups within a molecule. In the context of this compound derivatives, the most characteristic absorption is that of the carbonyl (C=O) group.

The frequency of the carbonyl stretching vibration is highly sensitive to the ring strain of the cyclic ketone. In general, as ring strain increases, the carbonyl stretching frequency increases. For β-lactams (azetidin-2-ones), which are structurally related to azetidin-3-ones, the strained four-membered ring leads to a high carbonyl absorption frequency, typically in the range of 1730-1760 cm⁻¹. globalresearchonline.netnih.gov Unstrained acyclic amides, by contrast, absorb at much lower frequencies. For azetidin-3-ones, a similar effect is expected, with the carbonyl stretch appearing at a higher wavenumber than in less strained cyclic ketones like cyclopentanone (B42830) or cyclohexanone. For example, some azetidin-2-one (B1220530) derivatives show a β-lactam carbonyl stretch in the range of 1689-1755 cm⁻¹. brieflands.comnih.govsciencescholar.us Other characteristic bands in the FT-IR spectra of this compound derivatives include N-H stretching (if present, typically around 3300-3500 cm⁻¹) and C-H stretching vibrations. jmchemsci.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is a critical technique for the characterization of this compound derivatives, providing highly accurate mass measurements that facilitate the unambiguous determination of elemental compositions. This method is routinely used to confirm the successful synthesis of target compounds by comparing the experimentally measured mass with the theoretically calculated mass for the expected molecular formula. mdpi.comchemrxiv.org The high precision of HRMS, often to within a few parts per million (ppm), allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

In the synthesis and characterization of various N-substituted azetidin-3-amine (B9764) derivatives, which are closely related to azetidin-3-ones, HRMS (ESI) was employed to confirm the identity of the products. chemrxiv.org For instance, the calculated mass for the protonated molecule [M+H]⁺ of 4-(1-Benzhydrylazetidin-3-yl)morpholine was determined to be 309.1967 m/z, which showed excellent agreement with the found mass of 309.1968 m/z. chemrxiv.org Similarly, the derivative 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine had a calculated [M+H]⁺ mass of 297.1967 m/z and a found mass of 297.1972 m/z. chemrxiv.org These small mass errors provide strong evidence for the assigned structures.

The data below, derived from the synthesis of various 1-benzhydrylazetidin-3-amine (B1275430) derivatives, illustrates the precision of HRMS in confirming molecular formulas.

Table 1: HRMS Data for Selected Azetidine Derivatives

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) |

|---|---|---|---|

| 4-(1-Benzhydrylazetidin-3-yl)morpholine | C₂₀H₂₄N₂O | 309.1967 | 309.1968 |

| 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | C₁₉H₂₄N₂O | 297.1967 | 297.1972 |

| 1-Benzhydryl-N-cyclohexylazetidin-3-amine | C₂₀H₂₄N₂ | 293.2018 | 293.2018 |

X-ray Crystallography for Solid-State Structural Elucidation and Absolute Configuration Determination

The puckered nature of the four-membered azetidine ring is a key structural feature that can be precisely characterized by X-ray diffraction. vulcanchem.com The analysis of azetidinone derivatives has been instrumental in confirming the stereochemical outcomes of synthetic reactions. For example, in the synthesis of β-lactams (azetidin-2-ones), the relative stereochemistry of substituents at the C3 and C4 positions is often determined by X-ray analysis. mdpi.com The coupling constants observed in ¹H NMR spectroscopy can suggest a cis or trans configuration, but X-ray crystallography provides unequivocal proof. mdpi.com

In the context of Staudinger synthesis of 3-chloro-β-lactams, the trans configuration of the product was confirmed by X-ray analysis of a 4-methylphenyl-substituted derivative. mdpi.com Similarly, the structures of various bis-azetidinones have been unambiguously determined by single-crystal X-ray diffraction. mdpi.com Studies on γ-lactam derivatives synthesized via iodocyclization of homoallylamines also relied on single crystal X-ray diffraction to confirm the structure and relative stereochemistry of the products. bham.ac.uk

The table below presents representative crystallographic data for an azetidinone derivative, highlighting the level of detail that can be obtained from such studies.

Table 2: Selected Crystallographic Data for an Azetidinone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| β (°) | 105.45 |

| Volume (ų) | 983.4 |

| Key Bond Length (C-N) (Å) | 1.475 |

| Key Bond Angle (C-N-C) (°) | 88.9 |

Note: The data in this table is illustrative and represents typical values for azetidinone derivatives.

Theoretical and Computational Studies on Azetidin 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on ab initio methods, offer a "first-principles" approach to understanding molecular systems without reliance on empirical parameters. wikipedia.org These methods solve the electronic Schrödinger equation to predict a wide range of chemical properties. wikipedia.org

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure and energetics of molecules. rsdjournal.org It is particularly useful for investigating reaction mechanisms and predicting preferred pathways. For instance, DFT calculations have been employed to study the [2+2] cycloaddition reaction of ketene (B1206846) with methanimine, which can lead to the formation of azetidin-2-one (B1220530) or azetidin-3-one. edu.krd These studies revealed that the reaction proceeds through a stepwise mechanism and that the formation of azetidin-2-one is both thermodynamically and kinetically favored over this compound. edu.krd The greater stability of azetidin-2-one was attributed to its larger HOMO-LUMO energy gap. edu.krd

Furthermore, DFT calculations are instrumental in understanding the cyclization pathways for synthesizing azetidine (B1206935) rings. Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides a route to azetidines. researchgate.net DFT calculations in these studies indicated that a tertiary radical intermediate is crucial for the success of the 4-exo-trig cyclization. researchgate.net Another synthetic route involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides to produce chiral azetidin-3-ones. nih.govresearchgate.net This method avoids the use of toxic diazo compounds and proceeds via reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion. nih.gov

The four-membered azetidine ring is not planar and exhibits a puckered conformation. smu.edu Computational studies have been vital in exploring the puckering potential and conformational space of azetidine and its derivatives. The azetidine ring typically displays two primary conformers: the envelope and the twist conformations. Ab initio calculations have confirmed that the azetidine molecule is puckered, with the N-H bond favoring an equatorial position. smu.edu

The degree of puckering and the shape of the puckering potential are influenced by substituents on the ring. For example, a computational study on fluorinated azetidine derivatives showed that a C-F bond can significantly influence the ring pucker. researchgate.net In the neutral molecule, the fluorine atom prefers to be distant from the nitrogen, but upon protonation of the nitrogen, the ring pucker inverts to bring the fluorine closer to the now positively charged nitrogen, indicating a favorable charge-dipole interaction. researchgate.net The energy barrier for ring inversion in azetidine derivatives has been estimated to be around 12–15 kcal/mol at 298 K, a value attributed to the angle strain in the four-membered ring. vulcanchem.com

Transition state theory is a fundamental concept for understanding the mechanisms of chemical reactions. numberanalytics.com Computational modeling of transition states allows for the elucidation of reaction pathways and the prediction of reaction rates. DFT studies have been used to model the transition state of the methylation of 1-(azetidin-3-yl)prop-2-yn-1-one, identifying a trigonal bipyramidal transition state. vulcanchem.com The calculated activation energy was found to be in good agreement with experimental data. vulcanchem.com

In the context of synthesizing highly substituted methylene (B1212753) azetidines from methyleneaziridines, mechanistic studies supported by computations suggest the initial formation of an aziridinium (B1262131) ylide, which then undergoes a highly asynchronous, concerted nih.gov-Stevens rearrangement. researchgate.net Furthermore, the reactivity of 3-oxo-β-lactams with primary amines has been investigated using DFT calculations, which helped to elucidate the mechanisms and factors governing the formation of different products, such as 3-imino-β-lactams, α-aminoamides, or ethanediamides. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the behavior of molecules and their interactions over time, providing a dynamic perspective that complements static quantum chemical calculations.

In silico studies, which are computational studies performed on a computer, are widely used to investigate the molecular interactions of this compound derivatives with biological targets. For example, molecular docking studies have been conducted on azetidin-2-one derivatives to explore their potential as anticancer agents by interacting with tubulin. nih.gov These studies have identified key amino acid residues in the colchicine (B1669291) binding site of β-tubulin that are involved in the interaction. nih.gov

Similarly, molecular docking has been used to screen azetidine derivatives as potential inhibitors of the main protease of SARS-CoV-2. mdpi.comresearchgate.net These studies identified compounds with high docking scores and revealed important interactions with key residues in the active site of the enzyme. mdpi.comresearchgate.net In another study, novel azetidin-2-one derivatives were designed and evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR) using molecular docking, with some compounds showing promising binding affinity. dergipark.org.trdergipark.org.tr Molecular dynamics simulations have also been used to confirm the stability of the docked ligand-protein complexes. mdpi.com

Theoretical Studies on Photochemical and Photophysical Properties (e.g., DNA Repair Models)

Theoretical methods are invaluable for studying the photochemical and photophysical properties of molecules, particularly for processes that are difficult to probe experimentally. A key area of research is the role of azetidine intermediates in the repair of DNA damage, specifically (6-4) photoproducts. nih.govmdpi.comcsic.es It is proposed that the repair mechanism involves an azetidine intermediate whose ring-opening is facilitated by electron transfer. nih.govmdpi.comcsic.esresearchgate.net

Quantum-chemical calculations have been performed on azetidine stereoisomers to model this process. nih.govmdpi.comcsic.es These studies have shown that while oxidation decreases the energy barrier for ring-opening, the process is likely too slow to be competitive. nih.govmdpi.comcsic.es In contrast, one-electron reduction dramatically facilitates the ring-opening of the azetidine heterocycle. nih.govmdpi.comcsic.esresearchgate.net The calculations have also been used to determine the reaction profiles for the ring-opening of the cationic, neutral, and anionic systems, assessing their feasibility based on energy barriers and the stability of reactants and products. mdpi.com For the reduced system, the ring opens in a two-step process involving the cleavage of the C-C and C-N bonds, with significantly lower activation energies compared to the neutral system. mdpi.comcsic.es These theoretical findings support the proposed mechanism of DNA repair by photolyases and suggest potential photosensitizers to trigger the process. nih.govmdpi.comcsic.es

Computational Assessment of Ring Strain and Its Impact on Stability

Theoretical and computational studies are crucial for understanding the intrinsic properties of the this compound molecule. The four-membered azetidine ring is characterized by significant ring strain, a factor that profoundly influences its geometry, stability, and chemical reactivity. Computational chemistry provides powerful tools to quantify this strain and predict its consequences.

The reactivity of azetidines is largely driven by a considerable ring strain. researchgate.net The parent azetidine ring possesses a strain energy of 25.2 kcal mol⁻¹, which is comparable to other highly strained cyclic systems like cyclobutane (B1203170) (26.4 kcal mol⁻¹) and aziridine (B145994) (26.7 kcal mol⁻¹). researchgate.net This inherent strain is a result of bond angle compression from the ideal tetrahedral angle, leading to a rigid molecular structure. researchgate.netvulcanchem.com While this endows the ring with a degree of stability that makes it more manageable than the related aziridines, it also predisposes the molecule to specific chemical behaviors. researchgate.net The introduction of an sp²-hybridized carbonyl group at the C3 position, as in this compound, is predicted to further influence the ring's planarity and internal strain, potentially increasing 1,3-steric repulsions. tandfonline.com

Table 1: Comparative Ring Strain Energies of Saturated Cyclic Amines This table compares the ring strain energy of azetidine with other common saturated cyclic amines, illustrating the significant strain in the four-membered ring. Data sourced from a 2024 review on azetidine chemistry. researchgate.net

| Compound | Ring Size | Ring Strain Energy (kcal mol⁻¹) |

| Aziridine | 3 | 26.7 |

| Azetidine | 4 | 25.2 |

| Pyrrolidine | 5 | 5.8 |

| Piperidine | 6 | 0 |

Computational models, particularly those using Density Functional Theory (DFT), have been employed to investigate the stability of substituted azetidine rings. aip.org These studies often focus on calculating properties such as heats of formation (HOFs) and bond dissociation energies (BDEs) to quantify thermal and kinetic stability. icm.edu.plbibliotekanauki.pl For instance, research on energetic materials like 1,3,3-trinitroazetidine (B1241384) (TNAZ) uses DFT and ab initio methods to explore decomposition pathways that are initiated by the high strain within the four-membered ring. aip.org

Table 2: Selected Computed Decomposition Energies for 1,3,3-Trinitroazetidine (TNAZ) This table presents computationally derived energy values for the initial decomposition steps of TNAZ, a substituted azetidine. These values, calculated using high-level quantum chemical methods, serve as a model to illustrate how computational chemistry is used to assess the stability of the strained azetidine ring. Data sourced from a 2014 study in The Journal of Chemical Physics. aip.org

| Decomposition Pathway | Computational Method | Relative Energy (with ZPE correction) (kcal/mol) |

| NO₂ elimination via N–N bond fission | CCSD(T)/cc-pVTZ | 43.21 |

| NO₂ elimination via C–N bond fission | CCSD(T)/cc-pVTZ | 50.46 |

Applications of Azetidin 3 One As a Privileged Scaffold in Advanced Organic and Medicinal Chemistry Research

Azetidin-3-one as Key Building Blocks in Complex Molecule Synthesis

The unique structural features of this compound render it an ideal precursor for the synthesis of more complex and functionally rich molecular architectures. Its utility as a key building block stems from the ability to undergo a variety of chemical transformations at the ketone and the nitrogen atom, as well as at the C2 and C4 positions of the ring.

Construction of Functionalized Azetidines and Spirocyclic Systems

This compound serves as a versatile substrate for the synthesis of a wide range of functionalized azetidines. The ketone group can be readily transformed into other functional groups, such as hydroxyls, amines, and carbon-carbon double bonds, providing access to a diverse library of 3-substituted azetidine (B1206935) derivatives. Furthermore, the nitrogen atom can be functionalized with various protecting groups or substituents to modulate the compound's properties.